N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester

Description

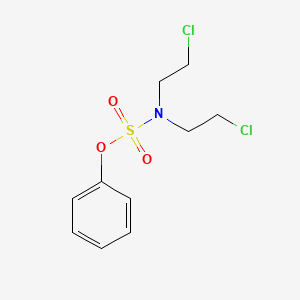

N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester is a nitrogen mustard derivative belonging to the class of alkylating agents. These compounds are characterized by their ability to form covalent bonds with DNA, leading to cross-linking and inhibition of replication, which underpins their antineoplastic activity . Structurally, it consists of a sulfamic acid core substituted with two 2-chloroethyl groups and a phenyl ester moiety.

Properties

CAS No. |

90944-21-1 |

|---|---|

Molecular Formula |

C10H13Cl2NO3S |

Molecular Weight |

298.19 g/mol |

IUPAC Name |

phenyl N,N-bis(2-chloroethyl)sulfamate |

InChI |

InChI=1S/C10H13Cl2NO3S/c11-6-8-13(9-7-12)17(14,15)16-10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

ASBDAMRGKCOHKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester typically involves the reaction of phenyl chloroformate with N,N-bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis and Stability

The sulfamate ester and 2-chloroethyl groups exhibit distinct hydrolytic behaviors:

-

Sulfamate Ester Hydrolysis :

-

2-Chloroethyl Group Reactivity :

Electrophilic Aromatic Substitution

The phenyl ring undergoes reactions typical of aromatic systems:

-

Nitration/Sulfonation : Directed by the electron-withdrawing sulfamate group, favoring meta-substitution.

-

Halogenation : Limited by steric hindrance from the bulky sulfamate group.

Alkylation Reactions

The 2-chloroethyl groups act as alkylating agents, particularly in biological systems:

-

DNA Crosslinking : Analogous to chlorambucil, the compound may form covalent adducts with DNA nucleobases (e.g., guanine N7) .

-

Protein Binding : Reacts with cysteine thiols or lysine amines, disrupting enzymatic activity.

Catalytic and Solvent Effects

-

Solvent Systems : Tetrahydrofuran-pyridine or chloroform-pyridine (1:9 to 9:1) maintain reaction efficiency without yield loss .

-

Alternative Catalysts : Methanesulfonic acid or trifluoromethanesulfonic acid can replace pTSA with comparable results .

Thermal and Oxidative Stability

Scientific Research Applications

N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known chemotherapeutic agents.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Mechanistic and Metabolic Differences

- Cyclophosphamide : Requires metabolic activation by hepatic cytochrome P450 enzymes to produce aldophosphamide, the active alkylating metabolite. This metabolite further degrades to carboxyphosphamide, a less toxic byproduct . In contrast, sulfamic acid esters like the target compound may undergo esterase-mediated hydrolysis, releasing the active sulfamic acid moiety.

- Homo-aza-steroidal esters : The introduction of a lactam group (-NHCO-) in aza-homo-hecogenin esters significantly enhances antileukemic activity, likely due to improved DNA binding or reduced metabolic deactivation .

Efficacy and Toxicity Profiles

- Antitumor Activity: The homo-aza-steroidal ester (ASE) demonstrated a 40% increase in lifespan (ILS) in L1210 leukemia models compared to non-modified esters . Sulfamic acid phenyl esters may exhibit lower bladder toxicity due to the absence of acrolein-like metabolites but could have higher gastrointestinal toxicity due to ester hydrolysis in the gut.

Physical and Chemical Properties

| Property | This compound* | Cyclophosphamide | p-[N,N-Bis(2-chloroethyl)amino]phenylacetic acid ester (ASE) |

|---|---|---|---|

| Water Solubility | Low (inferred from ester group) | 40 g/L | Low (lipophilic ester) |

| Melting Point | Not reported | 49–51°C | Not reported |

| Metabolic Stability | Esterase-sensitive | Hepatic activation required | Stable in plasma (inferred from in vivo activity) |

*Data inferred from structural analogs.

Biological Activity

N,N-Bis(2-chloroethyl)sulfamic acid phenyl ester, also known by its CAS number 90944-21-1, is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of antitumor effects. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

- Molecular Formula : C₁₀H₁₃Cl₂NO₃S

- Molecular Weight : 298.186 g/mol

- Structure : The compound features a sulfamic acid moiety linked to two chloroethyl groups and a phenyl ester, which may influence its biological interactions.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. A study synthesized various derivatives of this compound and evaluated their effectiveness against L-1210 mouse leukemia cells. The results showed that certain derivatives demonstrated toxicity levels significantly higher than conventional chemotherapeutics like phenol mustard.

Key Findings:

- Survival Rates : Derivatives such as the myristate derivative increased survival times by 162%, indicating potent antitumor activity .

- Toxicity Assessment : The study found that the toxicity of these compounds varied with the length of the fatty acid chain, with shorter chains exhibiting higher toxicity .

The proposed mechanism of action for this compound involves its ability to alkylate DNA, leading to cytotoxic effects in rapidly dividing cancer cells. This is similar to other alkylating agents used in chemotherapy, which disrupt DNA replication and transcription.

Case Studies

- Acute Toxicity and Efficacy : In a series of experiments, various fatty acid esters derived from N,N-bis(2-chloroethyl)amino compounds were tested for acute toxicity and efficacy against leukemia. The results highlighted a correlation between structural modifications and biological activity, underscoring the importance of chemical structure in designing effective anticancer agents .

- Sulfamoylphenyl Derivatives : Another study focused on derivatives of sulfamoylphenyl compounds, including this compound. The evaluation revealed that while some derivatives lacked antitumor activity, others showed promise, indicating the need for further exploration of structure-activity relationships .

Toxicological Profile

The toxicological profile of this compound suggests potential risks associated with exposure. Studies have documented various health effects linked to similar compounds in the chloroethyl class, including respiratory issues and potential carcinogenicity .

Notable Toxic Effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.